molecular formula C18H16Cl3F3N4O B2514115 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide CAS No. 1024197-18-9

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2514115
CAS No.: 1024197-18-9
M. Wt: 467.7
InChI Key: DQXUHFMXKZHONA-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H16Cl3F3N4O and its molecular weight is 467.7. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Research conducted on similar structural compounds reveals the potential of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide in antagonizing serotonin-3 (5-HT3) receptors. One study highlights the synthesis and structure-activity relationship of certain benzamides, including analogs structurally akin to the compound . These compounds demonstrate potent 5-HT3 receptor antagonistic activity, indicating the potential therapeutic use of the compound for conditions influenced by this receptor, such as certain gastrointestinal disorders and perhaps chemotherapeutic-induced nausea and vomiting (Harada et al., 1995).

Glycine Transporter 1 (GlyT1) Inhibitors

Further research has identified compounds with a similar molecular structure as potent inhibitors of Glycine Transporter 1 (GlyT1). GlyT1 is a key protein in the modulation of glycine levels in the central nervous system, and its inhibition is a potential therapeutic target for schizophrenia and other CNS disorders. A study discusses the discovery of a structurally diverse compound with high CNS multiparameter optimization scores, potent GlyT1 inhibitory activity, and favorable pharmacokinetics profiles. This suggests the potential application of this compound in the realm of CNS disorder treatments (Yamamoto et al., 2016).

Chemical Synthesis and Structural Analysis

The compound and its analogs have been a subject of chemical synthesis and structural analysis studies. For instance, one research paper details a convenient method for 14C-labeling of a structurally related carboxamide, highlighting the importance of these compounds in pharmacological studies and the need for detailed structural and functional analyses (Saemian et al., 2012). Another study explores the crystal structure of fluazinam, a fungicide with a structural moiety similar to the compound . This kind of structural analysis is crucial for understanding the physicochemical properties and potential interactions of the compound (Jeon et al., 2013).

Mechanism of Action

The mechanism of action of your compound would depend on its intended use. For example, many TFMP derivatives are used in the agrochemical and pharmaceutical industries, where their unique physicochemical properties play a key role .

Future Directions

The future directions for research and development involving your compound would likely involve exploring new applications in the agrochemical and pharmaceutical industries, given the importance of TFMP derivatives in these fields .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3F3N4O/c19-13-3-2-12(9-14(13)20)26-17(29)28-5-1-4-27(6-7-28)16-15(21)8-11(10-25-16)18(22,23)24/h2-3,8-10H,1,4-7H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXUHFMXKZHONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.